molecular formula C7H14O B14717335 1-Propoxybut-2-ene CAS No. 18409-01-3

1-Propoxybut-2-ene

Cat. No.: B14717335
CAS No.: 18409-01-3
M. Wt: 114.19 g/mol
InChI Key: IHZUHZICKKWHPH-UHFFFAOYSA-N
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Description

1-Propoxybut-2-ene is an organic compound with the molecular formula C7H14O. It is a member of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of a propoxy group attached to a butene backbone. The structure of this compound includes a double bond between the second and third carbon atoms, making it an unsaturated ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxybut-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the propanol acts as a nucleophile, displacing the bromine atom from the butene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be carried out under elevated temperatures and pressures to enhance yield.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxybut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 1-propoxybutane.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Hydrogen halides (HX) in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: 1-Propoxybutane.

    Substitution: Haloalkanes.

Scientific Research Applications

1-Propoxybut-2-ene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to investigate enzyme-catalyzed reactions involving alkenes and ethers.

    Medicine: Research into the pharmacological properties of this compound derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 1-Propoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by an oxidizing agent, leading to the formation of an epoxide intermediate, which subsequently rearranges to form the final product. The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the ether linkage, which are susceptible to nucleophilic and electrophilic attacks.

Comparison with Similar Compounds

    1-Propoxybutane: Similar in structure but lacks the double bond, making it less reactive in certain types of chemical reactions.

    But-2-ene: Shares the double bond but lacks the propoxy group, resulting in different chemical properties and reactivity.

    1-Butoxyprop-2-ene: An isomer with the ether linkage at a different position, leading to variations in reactivity and applications.

Uniqueness: 1-Propoxybut-2-ene is unique due to the combination of its double bond and ether linkage, which imparts distinct reactivity patterns. This makes it a valuable compound for studying various chemical reactions and for use in the synthesis of complex organic molecules.

Properties

CAS No.

18409-01-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-propoxybut-2-ene

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

IHZUHZICKKWHPH-UHFFFAOYSA-N

Canonical SMILES

CCCOCC=CC

Origin of Product

United States

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